molecular formula C13H18ClNO2 B5699892 N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide

Cat. No. B5699892
M. Wt: 255.74 g/mol
InChI Key: BVCMCPGWYBAYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide, also known as Clomeleon, is a fluorescent protein that is widely used in scientific research. It is a genetically encoded biosensor that can detect changes in intracellular calcium levels. Clomeleon has become an essential tool in the study of many physiological processes, including neuronal signaling, muscle contraction, and fertilization.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide works by changing its fluorescence properties in response to changes in intracellular calcium levels. When calcium ions bind to the calcium-sensing domain of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide, it undergoes a conformational change that brings the YFP and CFP domains into close proximity. This results in a change in the fluorescence properties of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide has been shown to have minimal effects on cellular function and viability. It does not interfere with the normal calcium signaling pathways in cells, and it does not affect the expression of other genes. N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide has also been shown to be stable and non-toxic in living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is its ability to detect changes in intracellular calcium levels in real-time. This makes it a valuable tool for studying the dynamics of calcium signaling in cells and living organisms. N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is also genetically encoded, which means that it can be targeted to specific cell types or subcellular compartments.
However, there are also some limitations to using N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide in lab experiments. One limitation is that it requires specialized equipment, such as fluorescence microscopes, to detect changes in fluorescence. Another limitation is that N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide can only detect changes in calcium levels and cannot be used to study other intracellular signaling pathways.

Future Directions

There are many future directions for the use of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide in scientific research. One direction is to improve the sensitivity and specificity of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide for detecting changes in intracellular calcium levels. Another direction is to develop new biosensors based on N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide that can detect other intracellular signaling pathways. Additionally, N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide can be used in combination with other techniques, such as optogenetics and electrophysiology, to study the dynamics of calcium signaling in real-time. Overall, N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide has the potential to revolutionize our understanding of intracellular signaling pathways and their role in physiological processes.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is a fusion protein that consists of two fluorescent proteins, yellow fluorescent protein (YFP) and cyan fluorescent protein (CFP). The synthesis of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide involves the cloning of the YFP and CFP genes into a single plasmid vector. The plasmid vector also contains a calcium-sensing domain that is derived from calmodulin. The calcium-sensing domain is responsible for the calcium-dependent conformational change of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is widely used in scientific research to study intracellular calcium signaling. It has been used to study the calcium dynamics in neurons, muscle cells, and other cell types. N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide has also been used to study the calcium signaling in living organisms, including zebrafish, fruit flies, and mice.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-9(5-2)13(16)15-10-6-7-12(17-3)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCMCPGWYBAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide

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